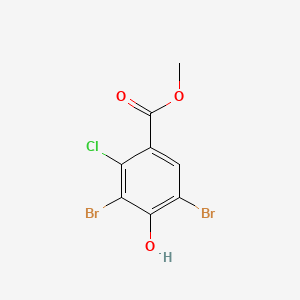
Methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H5Br2ClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate typically involves the esterification of 3,5-dibromo-2-chloro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, resulting in the formation of less substituted benzoates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various halogenated derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Less substituted benzoates with fewer halogen atoms.
Scientific Research Applications
Methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The presence of multiple halogen atoms enhances its ability to interact with various molecular targets, making it a versatile compound in biochemical research.
Comparison with Similar Compounds
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-dibromo-2-hydroxybenzoate
Comparison: Methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to its analogs. The combination of these halogens enhances its reactivity and potential applications in various fields. Other similar compounds may lack the same level of versatility and specificity in their interactions with biological targets.
Properties
Molecular Formula |
C8H5Br2ClO3 |
|---|---|
Molecular Weight |
344.38 g/mol |
IUPAC Name |
methyl 3,5-dibromo-2-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H5Br2ClO3/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,12H,1H3 |
InChI Key |
IKZXUPCAKOLWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454221.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
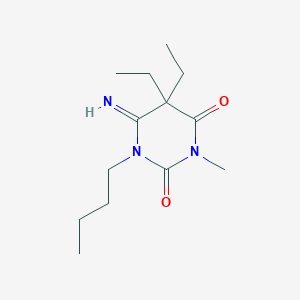
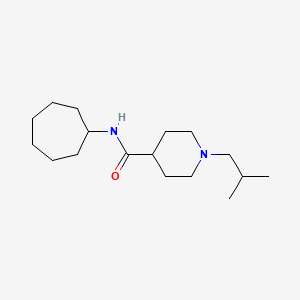
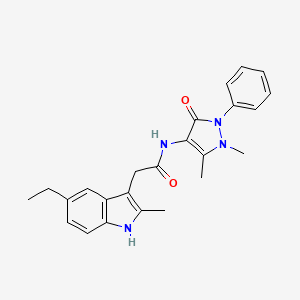
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12454239.png)
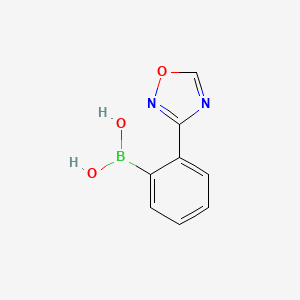

![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol](/img/structure/B12454254.png)
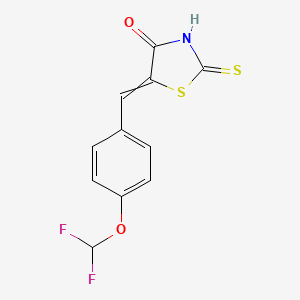
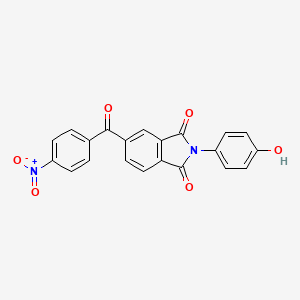
![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)

